

# A Comparative Guide to the Biological Activities of Ziyuglycoside I and Ziyuglycoside II

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Ziyuglycoside I** and **Ziyuglycoside I**I are two major triterpenoid saponins isolated from the medicinal plant Sanguisorba officinalis L. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of their known biological effects, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

### **Overview of Biological Activities**

Ziyuglycoside I and Ziyuglycoside II, while structurally similar, exhibit distinct and sometimes overlapping biological activities. Ziyuglycoside I is particularly noted for its anti-wrinkle and osteogenic properties, while Ziyuglycoside II has been more extensively studied for its anticancer and immunomodulatory effects. Notably, Ziyuglycoside II is also a metabolite of Ziyuglycoside I.[1][2] A study on their pharmacokinetics in rats revealed that Ziyuglycoside II has a higher oral bioavailability (4.6%) compared to Ziyuglycoside I (2.6%).[3][4]

# **Anticancer Activity**

Both **Ziyuglycoside I** and **Ziyuglycoside I**I have demonstrated significant anticancer properties against various cancer cell lines. However, their mechanisms of action and the specific cancer types they target appear to differ.

# Ziyuglycoside I



Ziyuglycoside I has shown efficacy against cervical and breast cancer cells. In cervical cancer, it has been found to inhibit cell proliferation and migration, block cell cycle progression, and induce apoptosis.[5] In vivo studies using a nude mouse transplantation model with HeLa cells showed that Ziyuglycoside I significantly inhibited tumor growth.[5] The underlying mechanism is believed to be the regulation of the MAPK signaling pathway.[5] In triple-negative breast cancer (TNBC) cells (MDA-MB-231), Ziyuglycoside I induces G2/M phase cell cycle arrest and apoptosis through both intrinsic (mitochondrial-initiated) and extrinsic (Fas/FasL-initiated) pathways, which are likely mediated by p53.[6][7]

# Ziyuglycoside II

Ziyuglycoside II has a broader reported spectrum of anticancer activity, with demonstrated effects against breast, colorectal, and various other digestive system cancers, as well as osteosarcoma.[1][8][9] In human breast carcinoma cells (MDA-MB-435), it inhibits growth by inducing cell cycle arrest at the G0/G1 and S phases and promoting apoptosis via a mitochondria-dependent pathway, which is associated with an increase in reactive oxygen species (ROS).[10][11] In MCF-7 and MDA-MB-231 breast cancer cells, Ziyuglycoside II induces G2/M phase arrest and apoptosis through a ROS-dependent JNK activation pathway. [12] For colorectal cancer cells, it has been shown to trigger both apoptosis and autophagy.[1] Furthermore, in human colon cancer cells, it can induce both caspase-dependent and caspase-independent apoptosis.[2] In osteosarcoma cells, Ziyuglycoside II induces G0/G1 cell cycle arrest and apoptosis by upregulating ESRRG and activating p53-mediated signaling pathways. [13]

Quantitative Comparison of Anticancer Activity

| Compound         | Cell Line  | Cancer Type                      | IC50 Value     | Reference |
|------------------|------------|----------------------------------|----------------|-----------|
| Ziyuglycoside I  | MDA-MB-231 | Triple-Negative<br>Breast Cancer | 13.96 μM (24h) | [7]       |
| Ziyuglycoside II | MDA-MB-435 | Breast<br>Carcinoma              | 5.92 μM (24h)  | [10]      |

# **Anti-inflammatory and Immunomodulatory Activity**



Both compounds are known to possess anti-inflammatory properties, a traditional use of Sanguisorba officinalis.

## Ziyuglycoside I

While general anti-inflammatory activity is attributed to **Ziyuglycoside I**, specific mechanistic studies directly comparing it to **Ziyuglycoside I**I are limited.

# Ziyuglycoside II

**Ziyuglycoside I**I has demonstrated anti-inflammatory and antioxidant properties and has been shown to attenuate systemic inflammation in a mouse model of osteoporosis.[14] A significant finding is its identification as a small-molecule agonist of the stimulator of interferon genes (STING), highlighting its potential in immuno-oncology and for treating infectious diseases.[15] It potently stimulates the IRF/IFN and NF-κB pathways.[15]

# **Dermatological and Anti-aging Effects**

**Ziyuglycoside I** has been more extensively researched for its beneficial effects on the skin.

#### Ziyuglycoside I

It is recognized for its anti-wrinkle activity, which is attributed to its ability to increase the expression of type I collagen in a dose-dependent manner (up to 71.3% at 50  $\mu$ M) and inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen.[16]

# Osteogenic and Anti-osteoporotic Activity

Both compounds have shown potential in bone health, albeit through different investigated mechanisms.

# Ziyuglycoside I

**Ziyuglycoside I** promotes the differentiation and mineralization of pre-osteoblasts by upregulating the RUNX2 transcription factor through the ERK1/2 signaling pathway.[17]

# Ziyuglycoside II



**Ziyuglycoside I**I has been shown to alleviate bone loss in ovariectomized (OVX) mice, a model for postmenopausal osteoporosis. Its mechanism involves attenuating inflammatory responses and regulating gut microbiota.[14]

# **Other Biological Activities**

A study comparing the anti-diabetic and hepato-renal protective effects found that a chemically modified derivative, **ziyuglycoside II** methyl ester, exhibited stronger anti-diabetic activity than the original **Ziyuglycoside I** in a type 2 diabetes mouse model.[18]

# **Signaling Pathways**





Click to download full resolution via product page





Click to download full resolution via product page

# Experimental Protocols Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10<sup>3</sup> cells/well) and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of Ziyuglycoside I or Ziyuglycoside II for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.



- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

- Cell Treatment: Cells are treated with different concentrations of Ziyuglycoside I or Ziyuglycoside II for a designated time.
- Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
- Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

#### **Western Blot Analysis**

- Protein Extraction: Following treatment with Ziyuglycoside I or II, cells are lysed to extract total protein.
- Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspases, MAPK family proteins) overnight at 4°C.



- Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



Click to download full resolution via product page

#### Conclusion

Ziyuglycoside I and Ziyuglycoside II are promising natural compounds with a range of therapeutic potentials. While Ziyuglycoside I shows significant promise in dermatology and bone regeneration, Ziyuglycoside II exhibits a broader and potent anticancer and immunomodulatory profile. The direct comparative data is still emerging, and further side-by-side studies are warranted to fully elucidate their relative potencies and therapeutic advantages for specific conditions. The information presented in this guide serves as a valuable resource for researchers to inform future studies and drug development efforts centered on these two fascinating molecules.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ziyuglycoside II Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ziyuglycoside II induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ziyuglycoside II suppressed the progression of osteosarcoma by coordinating estrogenrelated receptor gamma and p53 signaling pathway [cjnmcpu.com]



- 14. Ziyuglycoside II attenuated OVX mice bone loss via inflammatory responses and regulation of gut microbiota and SCFAs PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. worldscientific.com [worldscientific.com]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to the Biological Activities of Ziyuglycoside I and Ziyuglycoside II]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568928#ziyuglycoside-i-vs-ziyuglycoside-ii-biological-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com